molecular formula C18H27NO7 B4002529 N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4002529
M. Wt: 369.4 g/mol
InChI Key: ZODXHIZOCGJHFK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H27NO7 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allyl-4-methoxyphenoxy)propyl](2-methoxyethyl)amine oxalate is 369.17875220 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Utility in Organic Chemistry : Lithiation of N-(Boc)-N-(p-methoxyphenyl) allylic amines, a process relevant to the chemical class of the compound , enables the creation of asymmetric homoenolate equivalents. These intermediates can be transformed into highly enantioenriched enecarbamates, facilitating access to beta-lactams and anti homoaldol products with significant enantioselectivity. This methodology underscores the synthetic versatility of allylic amines in constructing complex molecular architectures (Whisler & Beak, 2003).

Materials Science Applications

  • Electroactive and Composite Materials : The research on low melting phthalonitrile resins containing allyl and/or methoxyl groups highlights the potential of incorporating allyl and methoxyl functionalities into polymers for enhanced processability and mechanical properties. These materials, suitable for high-temperature structural composites, demonstrate the value of allyl and methoxyl groups in modifying the thermal and mechanical behavior of resins (Han et al., 2019).

Biological Activity Studies

  • Anticancer Potential : Novel eugenol derivatives, chemically related to the compound of interest through the allyl and methoxyl groups, have shown promising anticancer activity against breast cancer cells. Specifically, a eugenol-based 1,2,3-triazole derivative exhibited significant cytotoxicity, underscoring the potential of structurally related compounds for therapeutic applications (Alam, 2022).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-4-6-14-13-15(19-3)7-8-16(14)20-11-5-9-17-10-12-18-2;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXHIZOCGJHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.